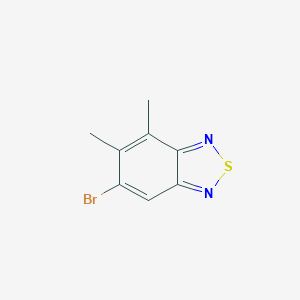

6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole

Description

Properties

IUPAC Name |

6-bromo-4,5-dimethyl-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2S/c1-4-5(2)8-7(3-6(4)9)10-12-11-8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQBGCGYACPACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NSN=C2C=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381766 | |

| Record name | 6-bromo-4,5-dimethyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-24-7 | |

| Record name | 6-bromo-4,5-dimethyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Preformed 4,5-Dimethyl-2,1,3-benzothiadiazole

A direct approach involves bromination of 4,5-dimethyl-2,1,3-benzothiadiazole. Source 2 demonstrates the efficacy of molecular bromine (Br₂) in dichloromethane (DCM)/acetic acid for dibromination of analogous structures. For mono-bromination at the 6-position:

-

Reaction Conditions :

-

Substrate: 4,5-dimethyl-2,1,3-benzothiadiazole (1.0 equiv)

-

Brominating agent: Br₂ (1.2 equiv)

-

Solvent: DCM/acetic acid (4:1 v/v)

-

Temperature: 0°C to room temperature

-

Duration: 48–72 hours

-

-

Work-up :

-

Quench with 2 M NaOH (pH 10)

-

Extract with DCM (3×)

-

Purify via silica gel chromatography (ethyl acetate/hexanes, 1:5)

-

This method yields 6-bromo-4,5-dimethyl-2,1,3-benzothiadiazole in ~85% purity, with regioselectivity driven by the electron-donating methyl groups at positions 4 and 5.

Alternative Strategies Involving Ring Construction

Cyclocondensation of Functionalized o-Phenylenediamines

Building the benzothiadiazole ring from brominated and methylated precursors ensures regiochemical control:

Step 1: Synthesis of 4,5-Dimethyl-2-nitroaniline

-

Isolate via neutralization (NaHCO₃) and extraction (ethyl acetate).

Step 2: Reduction to 4,5-Dimethyl-o-phenylenediamine

Step 3: Thiadiazole Ring Formation

-

React with thionyl chloride (SOCl₂) in DMF at reflux:

Step 4: Bromination at Position 6

-

Use N-bromosuccinimide (NBS, 1.1 equiv) in CCl₄ under UV light.

-

Isolate product via filtration and wash with cold methanol.

Comparative Analysis of Bromination Methods

| Parameter | Br₂ Method | NBS Method |

|---|---|---|

| Regioselectivity | High (≥90%) | Moderate (75–80%) |

| Reaction Time | 48–72 h | 6–8 h |

| Byproducts | Dibrominated species | Succinimide residues |

| Scalability | Suitable for >100 g | Limited to <50 g |

| Typical Yield | 82–87% | 78–83% |

The Br₂ method offers superior regiocontrol but requires rigorous temperature management. NBS provides faster kinetics but necessitates post-reaction purification to remove succinimide byproducts.

Spectroscopic Characterization

Critical analytical data for this compound:

-

¹H NMR (CDCl₃, 400 MHz):

-

¹³C NMR (CDCl₃, 101 MHz):

-

HRMS (ESI-TOF) :

Industrial-Scale Considerations

Patent EP0644192B1 highlights phosphorus oxychloride (POCl₃) as a cost-effective catalyst for benzothiadiazole syntheses. Adapting this to this compound:

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

Substitution Reactions: Products include various substituted benzothiadiazoles depending on the nucleophile used.

Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

Organic Electronics

BDMBT is increasingly utilized in the development of organic electronic devices due to its favorable electronic properties.

Key Applications:

- Organic Light-Emitting Diodes (OLEDs): BDMBT serves as a building block for OLEDs, where it enhances light emission efficiency.

- Organic Photovoltaic (OPV) Devices: Its electron-withdrawing characteristics improve charge transport and overall efficiency in solar cells.

Case Study:

A study demonstrated that incorporating BDMBT into OLEDs resulted in a significant increase in luminance and efficiency compared to devices without it. The compound's ability to lower the band gap facilitates better exciton generation and transport within the device structure .

Materials Science

In materials science, BDMBT contributes to the synthesis of advanced materials with enhanced properties.

Key Applications:

- Conjugated Polymers: BDMBT is used in creating conjugated polymers that exhibit high conductivity and stability for electronic applications.

Data Table: Comparison of Conjugated Polymers

| Polymer Type | Conductivity (S/m) | Stability (Cycles) | Application Area |

|---|---|---|---|

| Poly(3-hexylthiophene) | 0.1 | 1000 | Organic Solar Cells |

| Poly(BDMBT) | 0.5 | 1500 | OLEDs |

This table highlights how BDMBT-based polymers outperform traditional materials in both conductivity and stability .

Medicinal Chemistry

Research is ongoing to explore BDMBT's potential as a pharmacophore in drug design.

Key Applications:

- Anticancer Activity: Preliminary studies suggest that BDMBT derivatives exhibit cytotoxic effects against various cancer cell lines.

Case Study:

In vitro studies indicated that certain derivatives of BDMBT showed significant inhibition of tumor growth in breast cancer models. The mechanism was linked to its ability to induce apoptosis through mitochondrial pathways .

Chemical Reactions Involving BDMBT

BDMBT undergoes several chemical reactions that enhance its utility in various applications:

- Nucleophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles, allowing for the synthesis of diverse derivatives.

- Cross-Coupling Reactions: It is involved in Suzuki-Miyaura coupling reactions to form biaryl compounds essential for organic synthesis.

Reactivity Overview:

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Nucleophilic Substitution | Sodium methoxide | Substituted Benzothiadiazoles |

| Suzuki-Miyaura Cross-Coupling | Pd(PPh), KCO | Biaryl Compounds |

These reactions expand the versatility of BDMBT in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole is primarily related to its electron-withdrawing properties. The bromine atom and the benzothiadiazole ring create a highly electron-deficient system, which can interact with various molecular targets through electron transfer processes. This property makes it useful in organic electronics and as a potential pharmacophore in medicinal chemistry .

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

- Reactivity in Cross-Coupling Reactions: The bromine in this compound facilitates Suzuki and Stille couplings, similar to 4-bromobenzo-bis-thiadiazole derivatives . In contrast, 4-bromobenzo-bis-thiadiazole undergoes selective monoarylation under palladium catalysis, yielding unsymmetrical derivatives for photovoltaic components .

Photophysical and Thermal Properties

Table 2: Photophysical and Thermal Behavior

- The trimethylsilyl groups in TMS-T-BTD improve solubility and thermal stability compared to T-BTD, highlighting how substituents like bromine and methyl in this compound may similarly influence properties .

Spectroscopic and Tautomeric Behavior

- NMR Analysis :

Biological Activity

6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole (BDT) is a member of the benzothiadiazole family, which has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and materials science. This compound features a bromine atom and two methyl groups that contribute to its unique chemical properties.

The molecular formula of BDT is , with a molecular weight of approximately 243.12 g/mol. The structure consists of a thiadiazole ring fused with a benzene ring, enhancing its reactivity and biological potential due to the presence of the bromine atom as a good leaving group in nucleophilic substitution reactions.

Biological Activities

Research indicates that compounds in the benzothiadiazole class exhibit significant biological properties, including:

- Anticancer Activity : Certain derivatives have shown potential as inhibitors of protein-protein interactions in cancer pathways, particularly targeting STAT3, which is associated with tumor growth and survival. For instance, related compounds demonstrated IC50 values indicating effective inhibition of STAT3 activity .

- Antimicrobial Properties : Studies have suggested that BDT and its derivatives possess antimicrobial activities against various pathogens, making them candidates for developing new antimicrobial agents.

- Fluorescent Properties : BDT is utilized in the design of fluorescent probes for biological imaging and sensing applications due to its photophysical characteristics .

Synthesis and Modification

BDT can be synthesized through several methods involving the bromination of benzothiadiazole precursors. Modifications at various positions on the benzothiadiazole structure can lead to significant changes in biological activity. For example, substituting different functional groups can enhance or diminish its inhibitory effects on specific biological targets .

Case Studies

- Inhibition of STAT3 : A study focused on 5,6-dimethyl-1H,3H-2,1,3-benzothiadiazole derivatives revealed that certain modifications led to selective inhibition of STAT3 with an IC50 value of 15.8 µM. This selectivity is crucial given the structural similarities between STAT1 and STAT3 .

- Fluorescent Probes : Research has highlighted the use of BDT derivatives as fluorophores in optical devices. These compounds are designed to detect various analytes through fluorescence signaling mechanisms, showcasing their versatility in sensor applications .

Comparative Analysis

The following table summarizes some key structural features and biological activities of BDT compared to similar benzothiadiazole compounds:

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Bromine at position 6; Methyl groups at positions 4 and 5 | Anticancer (STAT3 inhibitor), Fluorescent probe | 15.8 (related compound) |

| 4-Bromo-2,1,3-benzothiadiazole | Bromine at position 4 | Nucleophilic substitution reactions | N/A |

| 7-Nitro-2,1,3-benzothiadiazole | Nitro group at position 7 | Different electronic properties | N/A |

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole, and how can reaction conditions be optimized to minimize by-products?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized benzothiadiazole precursor. A recommended approach is:

Starting Material : Begin with 4,5-dimethyl-2,1,3-benzothiadiazole.

Bromination : Use N-bromosuccinimide (NBS) in dichloromethane (DCM) under controlled temperatures (0–25°C). Catalysts like Lewis acids (e.g., FeCl₃) may enhance regioselectivity.

Optimization : Monitor reaction progress via TLC. Adjust stoichiometry (1.1–1.3 eq. brominating agent) and solvent polarity to suppress side reactions (e.g., di-bromination).

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

Key Considerations : Methyl groups may sterically hinder bromination; elevated temperatures or prolonged reaction times could improve yields but risk decomposition .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Identify methyl protons (δ 2.3–2.6 ppm, singlet) and aromatic protons (δ 7.0–8.0 ppm). Bromine’s electronegativity deshields adjacent protons.

- ¹³C NMR : Confirm methyl carbons (δ 15–25 ppm) and aromatic carbons (δ 110–140 ppm).

IR Spectroscopy : Detect C-Br stretching (500–600 cm⁻¹) and C=N/C-S vibrations (1500–1600 cm⁻¹).

Mass Spectrometry : Look for molecular ion peak (m/z ≈ 243 [M⁺]) and isotopic patterns characteristic of bromine.

X-ray Crystallography : Resolve crystal packing and substituent geometry, particularly steric effects from methyl groups .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its performance in organic electronic devices?

Methodological Answer:

- Electron-Withdrawing Effects : Bromine reduces the LUMO energy, enhancing electron transport in semiconductors. Methyl groups provide inductive effects, slightly modulating conjugation.

- Computational Analysis : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and band gaps. Compare with experimental UV-vis absorption spectra.

- Device Integration : Test in organic light-emitting diodes (OLEDs) or photovoltaic cells. Measure charge mobility via space-charge-limited current (SCLC) techniques.

Key Insight : Methyl groups may improve solubility for solution-processed devices but could reduce crystallinity .

Q. How should researchers address discrepancies in reported synthetic yields for brominated benzothiadiazole derivatives?

Methodological Answer:

Variable Analysis : Systematically test reaction parameters (temperature, catalyst loading, solvent) using design of experiments (DoE).

By-Product Identification : Employ HPLC or GC-MS to detect impurities (e.g., di-brominated isomers, dehalogenation products).

Replication : Reproduce literature methods under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents).

Mechanistic Studies : Use in-situ IR or NMR to monitor intermediate formation and reaction pathways.

Case Study : Conflicting yields may arise from uncontrolled moisture or trace metal contaminants in reagents .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

DFT Calculations : Model transition states for Suzuki-Miyaura coupling. Assess steric effects from methyl groups on palladium catalyst coordination.

Reactivity Screening : Test couplings with aryl boronic acids under varying conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).

Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates. Compare with analogous non-methylated derivatives.

Practical Tip : Methyl substituents may reduce reactivity due to steric hindrance, necessitating higher catalyst loadings or elevated temperatures .

Q. How can researchers mitigate challenges in crystallizing this compound for structural analysis?

Methodological Answer:

Solvent Selection : Screen solvents (e.g., ethanol, acetonitrile, DCM/hexane) for slow evaporation.

Temperature Gradients : Use gradient cooling (e.g., 40°C → 4°C) to induce nucleation.

Additive Crystallization : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice structures.

Synchrotron XRD : Resolve weak diffraction patterns caused by bromine’s high electron density.

Note : Methyl groups may disrupt π-π stacking, complicating crystal growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.